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Compound of Interest

Compound Name: 4-(Phenylsulfonyl)-2-azetidinone

Cat. No.: B1587827 Get Quote

An In-Depth Technical Guide to 4-(Phenylsulfonyl)-2-azetidinone: Synthesis, Properties, and

Applications

Abstract
This technical guide provides a comprehensive overview of 4-(Phenylsulfonyl)-2-azetidinone,

a pivotal heterocyclic compound in modern organic synthesis and medicinal chemistry. Known

formally by its IUPAC name, 4-(benzenesulfonyl)azetidin-2-one, this molecule's unique

structural arrangement, featuring a strained β-lactam ring coupled with an electron-withdrawing

phenylsulfonyl group, imparts significant reactivity and synthetic versatility.[1][2] This document

details its nomenclature, structural features, and physicochemical properties. Furthermore, it

explores its core applications as a synthetic intermediate in the development of novel

pharmaceuticals, agrochemicals, and advanced materials.[1][2] A detailed, field-proven

experimental protocol for its synthesis via a [2+2] cycloaddition reaction is presented, alongside

a guide to its spectroscopic characterization. This guide is intended for researchers, scientists,

and drug development professionals seeking to leverage this versatile building block in their

work.

Nomenclature and Structure Elucidation
IUPAC Naming and Synonyms
The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC), is 4-(benzenesulfonyl)azetidin-2-one.[3] However, it is widely

referred to in literature and commercial catalogs by several synonyms, including:
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4-(Phenylsulfonyl)-2-azetidinone[1][3]

4-(Phenylsulfonyl)azetidin-2-one[2][3]

4-(Benzenesulfonyl)-2-azetidinone[3]

The Chemical Abstracts Service (CAS) has assigned the number 31899-01-1 to this

compound, which serves as a unique identifier.[1][3][4]

Molecular Structure
The molecular structure consists of a four-membered azetidinone (β-lactam) ring, with a

phenylsulfonyl group attached at the 4-position. The molecular formula is C₉H₉NO₃S.[1][3][4]

Molecular structure of 4-(benzenesulfonyl)azetidin-2-one.

Key Structural Features
The chemical behavior of 4-(phenylsulfonyl)-2-azetidinone is dominated by two key features:

The β-Lactam Ring: This four-membered cyclic amide is highly strained. The angle strain

makes the amide bond within the ring significantly more reactive and susceptible to

nucleophilic attack compared to an acyclic amide.[5] This inherent reactivity is the foundation

of the antibacterial action of penicillin and cephalosporin antibiotics and makes the ring a

valuable synthon.[5][6]

The Phenylsulfonyl Group: This powerful electron-withdrawing group is attached to the C4

position of the lactam ring. It serves multiple functions: it enhances the reactivity of the ring,

improves the solubility and bioavailability of derivative molecules in pharmaceutical contexts,

and acts as a good leaving group in certain synthetic transformations.[1][2]

Physicochemical Properties
The key physical and chemical properties of 4-(phenylsulfonyl)-2-azetidinone are

summarized below. These data are critical for designing experiments, ensuring safe handling,

and predicting its behavior in reaction mixtures.
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Property Value Reference(s)

IUPAC Name
4-(benzenesulfonyl)azetidin-2-

one
[3]

CAS Number 31899-01-1 [1][3][4]

Molecular Formula C₉H₉NO₃S [1][3][4]

Molecular Weight 211.24 g/mol [1][3]

Appearance
White to light yellow crystalline

powder
[1][2]

Melting Point 153 - 157 °C [1][2]

Purity Typically ≥ 98% (by HPLC) [1][4][7]

SMILES
C1C(NC1=O)S(=O)

(=O)C2=CC=CC=C2
[3][8]

InChIKey
HTSFUAPDRXCYDV-

UHFFFAOYSA-N
[3]

Core Applications in Scientific Research
The unique structure of 4-(phenylsulfonyl)-2-azetidinone makes it a valuable intermediate in

several high-value scientific and industrial domains. Its utility stems from its ability to participate

in diverse chemical transformations, allowing for the construction of complex molecular

architectures.[1][2]
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4-(Phenylsulfonyl)-2-azetidinone

Pharmaceutical Development Organic Synthesis Agrochemicals Material Science
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Key application areas for 4-(phenylsulfonyl)-2-azetidinone.

Pharmaceutical Development: This is the most prominent application. The azetidinone core

is the defining feature of β-lactam antibiotics. This compound serves as a key intermediate

for synthesizing new antibacterial agents that can overcome resistance mechanisms.[1][2][6]

Its derivatives are also explored as inhibitors of other enzymes and for their potential in

treating different diseases.[5]

Organic Synthesis: Chemists employ 4-(phenylsulfonyl)-2-azetidinone as a versatile

building block. The strained ring can be opened selectively to generate various functionalized

linear amino acid derivatives. The sulfonyl group can be displaced or transformed, making it

a cornerstone for creating complex nitrogen-containing molecules.[1][2]

Agrochemicals: The compound serves as a precursor in the synthesis of next-generation

agrochemicals, including more effective and potentially environmentally friendlier pesticides

and herbicides.[1][2]

Material Science: It is used in the development of novel polymers and materials.

Incorporation of this rigid, polar structure can enhance properties like thermal stability and

mechanical strength, which is beneficial for advanced materials in the aerospace and

automotive industries.[1]

Synthesis and Characterization
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Retrosynthetic Analysis and Key Strategies
The most common and effective method for constructing the 2-azetidinone ring is the

Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[9] This reaction

is known for its reliability and, depending on the substrates and conditions, its potential for

stereocontrol.

For 4-(phenylsulfonyl)-2-azetidinone, the retrosynthetic disconnection breaks the ring into an

imine and a ketene derived from an acyl chloride. This approach forms the basis of the

following experimental protocol.

Experimental Protocol: Synthesis via Staudinger [2+2]
Cycloaddition
This protocol describes a representative synthesis. It is a self-validating system that includes

reaction setup, workup, purification, and confirmation.

Causality Statement: The choice of triethylamine (a non-nucleophilic organic base) is crucial for

the in situ generation of the reactive ketene intermediate from the corresponding acyl chloride

by dehydrohalogenation. The reaction is conducted at low temperatures to control the rate of

this highly exothermic reaction and to minimize side reactions, thereby improving the yield and

purity of the desired β-lactam product.
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Starting Materials:
- Schiff Base (Imine)

- Phenylsulfonylacetyl Chloride
- Triethylamine (Base)

- Dichloromethane (Solvent)

Step 1: Reaction Setup
Dissolve imine in dry CH₂Cl₂.

Cool to 0°C under N₂ atmosphere.

Step 2: Reagent Addition
Add triethylamine.

Slowly add phenylsulfonylacetyl chloride solution dropwise.

Step 3: Reaction
Stir at 0°C for 2 hours.

Allow to warm to room temperature and stir overnight.

Step 4: Workup
Quench with water.

Separate organic layer.
Wash with HCl (aq), NaHCO₃ (aq), and brine.

Step 5: Isolation
Dry organic layer over Na₂SO₄.

Filter and evaporate solvent under reduced pressure.

Step 6: Purification
Recrystallize crude solid from ethanol/water mixture.

Final Product:
Pure 4-(Phenylsulfonyl)-2-azetidinone

(White Crystalline Solid)

Validation:
- Melting Point

- TLC
- FT-IR, NMR, MS

Click to download full resolution via product page

General workflow for the synthesis and purification.
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Step-by-Step Methodology:

Preparation of Imine (Schiff Base):

In a round-bottom flask, combine an appropriate aldehyde (e.g., formaldehyde or its

equivalent) and an amine.

Add a suitable solvent (e.g., methanol or ethanol) and a catalytic amount of glacial acetic

acid.

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography

(TLC).

Upon completion, cool the mixture and isolate the imine product, which may be used

directly or after purification.

[2+2] Cycloaddition:

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen

inlet, and dropping funnel, dissolve the imine (1.0 eq) in anhydrous dichloromethane

(DCM).

Cool the flask to 0 °C in an ice bath.

Add triethylamine (1.2 eq) to the solution.

In the dropping funnel, prepare a solution of phenylsulfonylacetyl chloride (1.1 eq) in

anhydrous DCM.

Add the acyl chloride solution dropwise to the stirred imine solution over 30-60 minutes,

maintaining the temperature at 0 °C.

After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours.

Remove the ice bath and allow the reaction to warm to room temperature, stirring

overnight (approx. 12-16 hours).

Workup and Isolation:
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Pour the reaction mixture into a separatory funnel containing deionized water.

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (aq),

saturated NaHCO₃ (aq), and finally with brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the

solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude solid is purified by recrystallization. A common solvent system is ethanol or an

ethanol/water mixture.

Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly

to room temperature and then in an ice bath to induce crystallization.

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent,

and dry in vacuo.

Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic

techniques. The expected data are summarized below.
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Technique
Characteristic
Signal/Feature

Rationale

FT-IR
Strong absorption at ~1740-

1770 cm⁻¹

Corresponds to the C=O

stretch of the strained β-lactam

ring.[5][10]

Absorptions at ~1320 cm⁻¹

and ~1150 cm⁻¹

Corresponds to the

asymmetric and symmetric

SO₂ stretches of the sulfonyl

group.

¹H NMR Multiplets at ~7.5-8.0 ppm
Aromatic protons of the

phenylsulfonyl group.

Signals in the ~3.0-4.5 ppm

range

Protons on the azetidinone

ring (CH and CH₂), with

specific chemical shifts and

coupling constants dependent

on stereochemistry.

¹³C NMR Signal at ~165-170 ppm
Carbonyl carbon of the β-

lactam.

Signals at ~125-140 ppm Aromatic carbons.

Signals at ~40-60 ppm
Aliphatic carbons of the

azetidinone ring.

Mass Spec (ESI+) Peak at m/z = 212.03
Corresponds to the [M+H]⁺

ion.

Safety and Handling
4-(Phenylsulfonyl)-2-azetidinone is classified as a corrosive substance.[3]

GHS Hazard Statement: H314 - Causes severe skin burns and eye damage.[3]

Precautionary Measures: Handle only in a well-ventilated fume hood. Wear appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,
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and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact,

immediately flush the affected area with copious amounts of water and seek medical

attention.

Conclusion
4-(Phenylsulfonyl)-2-azetidinone, or 4-(benzenesulfonyl)azetidin-2-one, is more than a

simple chemical compound; it is a versatile and powerful tool in the arsenal of synthetic and

medicinal chemists. Its unique combination of a strained, reactive β-lactam ring and a

stabilizing, functional phenylsulfonyl group provides a gateway to a vast chemical space. From

the development of life-saving antibiotics to the creation of advanced materials, its importance

as a key synthetic intermediate is well-established and continues to grow. A thorough

understanding of its properties, synthesis, and handling, as detailed in this guide, is essential

for unlocking its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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